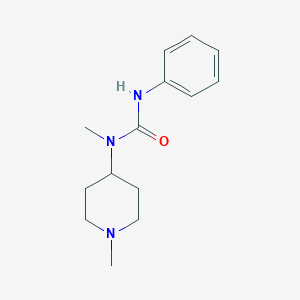
1-Methyl-1-(1-methylpiperidin-4-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-(1-methylpiperidin-4-yl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MP4U and has been found to have various biochemical and physiological effects that make it a promising candidate for further study.
Wirkmechanismus
The exact mechanism of action of MP4U is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in tumor growth and inflammation. Specifically, it has been found to inhibit the activity of matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are enzymes that play a role in cancer cell proliferation and inflammation, respectively.
Biochemical and Physiological Effects:
In addition to its antitumor and anti-inflammatory properties, MP4U has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of blood vessels, which is important in the treatment of cancer as tumors require a blood supply to grow. MP4U has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MP4U is its potential as a therapeutic agent for cancer and inflammatory diseases. However, there are also some limitations to using MP4U in lab experiments. One limitation is the difficulty in synthesizing the compound, which can make it challenging to obtain large quantities for research purposes. Additionally, the exact mechanism of action of MP4U is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on MP4U. One direction is to continue to study its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of MP4U and to identify any potential side effects or limitations to its use. Finally, research could focus on developing more efficient synthesis methods for MP4U to make it more readily available for research purposes.
Synthesemethoden
The synthesis of MP4U involves the reaction of 1-methylpiperidine-4-carboxylic acid with phenylisocyanate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the pure MP4U compound.
Wissenschaftliche Forschungsanwendungen
MP4U has been extensively studied for its potential applications in the field of medicine. It has been found to have antitumor properties and has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, MP4U has been found to have anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C14H21N3O |
|---|---|
Molekulargewicht |
247.34 g/mol |
IUPAC-Name |
1-methyl-1-(1-methylpiperidin-4-yl)-3-phenylurea |
InChI |
InChI=1S/C14H21N3O/c1-16-10-8-13(9-11-16)17(2)14(18)15-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
UKLHESXRYNVCGI-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)N(C)C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CN1CCC(CC1)N(C)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(3-Phenyl-allylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine](/img/structure/B256535.png)
![3-butoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B256536.png)
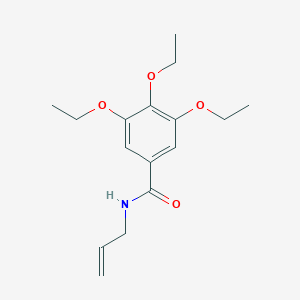
![Ethyl [(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B256541.png)
![Methyl 2-[(4-methoxybenzoyl)amino]-4-methylpentanoate](/img/structure/B256542.png)
![Methyl 4-methyl-2-[(4-methylbenzoyl)amino]pentanoate](/img/structure/B256543.png)

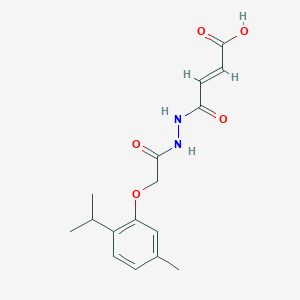
![(9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B256547.png)
![N'-Benzylidene-2-[4-(acetylamino)-phenoxy]acetohydrazide](/img/structure/B256548.png)
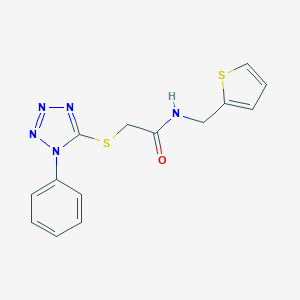
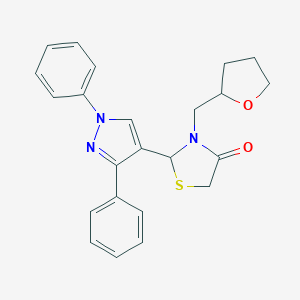
![Ethyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetate](/img/structure/B256563.png)
![1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B256564.png)